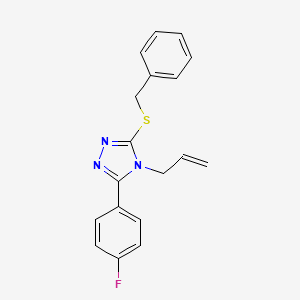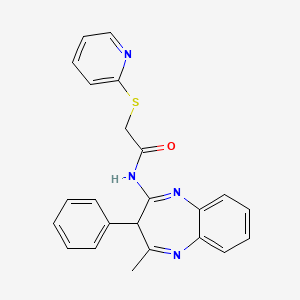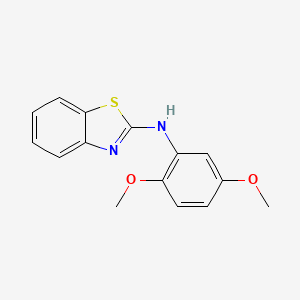
3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the triazole ring.
Addition of the fluorophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid.
Incorporation of the prop-2-en-1-yl group: This step involves the alkylation of the triazole ring with an appropriate allyl halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or acids, to form various addition products.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, hydrogen peroxide, and various solvents like dichloromethane and ethanol.
Scientific Research Applications
3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme inhibition and receptor binding in various biological systems.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
3-(benzylsulfanyl)-5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
3-(benzylsulfanyl)-5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: The nitrophenyl group can introduce different electronic effects, potentially altering the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16FN3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C18H16FN3S/c1-2-12-22-17(15-8-10-16(19)11-9-15)20-21-18(22)23-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
InChI Key |
OIRDIJSZGZQIKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-ethyl-2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11186410.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11186419.png)
![2-Methoxyethyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11186425.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzofuran-2-carboxylic acid](/img/structure/B11186428.png)

![2-(ethylsulfanyl)-9-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186445.png)
![N-(2-fluoro-4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11186446.png)
![2-[5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B11186451.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186452.png)
![3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11186453.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B11186471.png)
![9-(4-ethylphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186481.png)
![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11186482.png)
